1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
CAS No.:
VCID: VC18844340
Molecular Formula: C9H8F4S
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is a complex organic compound characterized by its unique combination of functional groups, including a trifluoromethylthio group and a fluorine atom. The compound's CAS number is 1806536-87-7, and its molecular weight is approximately 224.22 g/mol . This compound belongs to the category of fluorinated aromatic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their distinct chemical properties and reactivity. Synthesis MethodsWhile specific synthesis methods for 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene are not detailed in the available literature, similar compounds often involve electrophilic aromatic substitution reactions. For instance, the synthesis of related fluorinated aromatic compounds typically uses reagents like N-trifluoromethylthiosaccharin in the presence of Lewis acid catalysts such as iron(III) chloride. Chemical Reactivity and ApplicationsFluorinated aromatic compounds, including those with trifluoromethylthio groups, exhibit diverse chemical reactivity, making them interesting subjects for research in synthetic organic chemistry. These compounds can undergo various chemical transformations, such as nucleophilic substitution reactions, which allow the trifluoromethylthio group to be converted into other functional groups. The applications of fluorinated aromatic compounds span multiple fields:
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Product Name | 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene |
Molecular Formula | C9H8F4S |
Molecular Weight | 224.22 g/mol |
IUPAC Name | 1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |
Standard InChI | InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |
Standard InChIKey | DNFJMAYVRRSBBH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C)SC(F)(F)F)F |
PubChem Compound | 130894982 |
Last Modified | Aug 11 2024 |
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